{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid
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Overview
Description
{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a 3-chlorobenzyl group and an acetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the 3-Chlorobenzyl Group: The chromen-2-one intermediate is then reacted with 3-chlorobenzyl chloride in the presence of a base like potassium carbonate to introduce the 3-chlorobenzyl group.
Acetylation: The final step involves the acetylation of the chromen-2-one derivative with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities, including drug development for various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of {7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction Pathways: The compound could influence signal transduction pathways, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds with a similar chromen-2-one core, such as coumarin and its derivatives.
Benzyl Ethers: Compounds with benzyl ether groups, such as benzyl alcohol and benzyl chloride derivatives.
Uniqueness
{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorobenzyl group and the acetic acid moiety differentiates it from other chromen-2-one derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions.
Properties
IUPAC Name |
2-[7-[(3-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-11-15-6-5-14(24-10-12-3-2-4-13(20)7-12)8-17(15)25-19(23)16(11)9-18(21)22/h2-8H,9-10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOQAKPMGVVGEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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